PF-4778574

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Currently Available Information:

- PubChem Entry: The National Institutes of Health's PubChem database provides a basic description of the compound, including its chemical structure, InChI identifier, and a unique identifier (CID) [PF-4778574]. However, PubChem does not typically contain information on biological activity or research applications [].

Further Exploration:

While details on specific research applications are unavailable, some resources can be explored to potentially find more information:

- Patent Databases: Searching patent databases like Espacenet or USPTO might reveal patents where this compound is claimed as part of an invention [, ]. Patents often disclose the intended use or function of a novel compound.

- Scientific Literature Databases: Searching scientific literature databases like ScienceDirect or Scopus using the compound's name or ID might uncover research articles that mention this compound. These articles could provide clues about its potential biological properties or applications [, ].

PF-4778574 is a chemical compound recognized for its role as a positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, commonly known as the AMPA receptor. Its chemical structure can be denoted by the CAS number 1219633-99-4. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in cognitive enhancement and neuroprotection. PF-4778574 is particularly noted for its ability to enhance synaptic transmission and plasticity, which are critical processes in learning and memory.

PF-4778574 exhibits significant biological activity as a positive allosteric modulator of AMPA receptors, with a reported inhibition constant (Ki) of approximately 85 nM . This modulation has been linked to various pro-cognitive effects, including the prevention of ketamine-induced impairments in working memory . In preclinical studies, PF-4778574 has demonstrated efficacy in enhancing cognitive performance in animal models, suggesting its potential utility in treating cognitive deficits associated with psychiatric disorders .

The synthesis of PF-4778574 involves multiple steps typical of complex organic compounds. Although specific synthetic routes are proprietary and not extensively detailed in public literature, general methods for synthesizing similar compounds often include:

- Formation of key intermediates: Utilizing standard organic reactions such as nucleophilic substitutions or cyclizations.

- Functional group modifications: Employing techniques like oxidation or reduction to achieve desired functional groups.

- Purification: Techniques such as recrystallization or chromatography are typically used to isolate and purify the final product.

For precise synthetic routes, proprietary methods from pharmaceutical companies may provide the most reliable information .

PF-4778574 holds promise for various applications in neuroscience and pharmacology, particularly:

- Cognitive Enhancement: Potential use in treating disorders characterized by cognitive deficits such as schizophrenia or Alzheimer's disease.

- Neuroprotection: Investigated for its ability to protect neurons against excitotoxicity, which is often implicated in neurodegenerative diseases.

- Research Tool: Utilized in experimental settings to study AMPA receptor function and modulation.

The compound's ability to enhance synaptic plasticity makes it a valuable candidate for further research into cognitive therapies .

Interaction studies involving PF-4778574 have highlighted its selective modulation effects on AMPA receptors without significant off-target effects. Research indicates that PF-4778574 can enhance AMPA receptor-mediated currents in neuronal cultures, suggesting a robust interaction with glutamatergic signaling pathways . Additionally, studies have explored its interactions with other neurotransmitter systems, providing insights into its broader pharmacological profile.

PF-4778574 can be compared with several other compounds that also act on AMPA receptors or share similar pharmacological profiles. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| CE-157119 | Positive allosteric modulator | Similar structure; different binding affinity |

| Risperidone | Antipsychotic agent | Primarily acts on dopamine receptors |

| 9-Hydroxyrisperidone | Metabolite of risperidone | Shares some pharmacological effects but differs significantly in receptor target specificity |

PF-4778574 stands out due to its specific action on AMPA receptors and its potential for cognitive enhancement without the side effects commonly associated with traditional antipsychotics like risperidone .

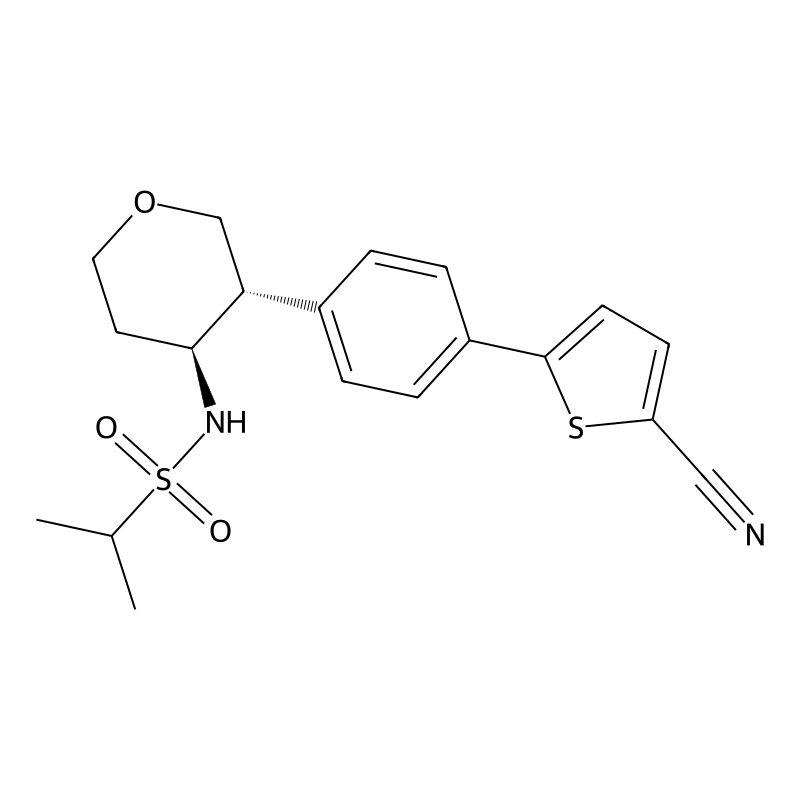

PF-4778574 possesses the molecular formula C19H22N2O3S2 with a molecular weight of 390.52 g/mol [1] [2] [3]. The compound contains nineteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, three oxygen atoms, and two sulfur atoms arranged in a complex heterocyclic structure [4] [5]. This molecular composition reflects the presence of multiple functional groups including a tetrahydropyran ring, a sulfonamide group, and a cyanothiophene moiety [6] [7].

Table 1: Molecular Composition of PF-4778574

| Element | Count | Atomic Mass Contribution |

|---|---|---|

| Carbon (C) | 19 | 228.19 |

| Hydrogen (H) | 22 | 22.18 |

| Nitrogen (N) | 2 | 28.02 |

| Oxygen (O) | 3 | 47.997 |

| Sulfur (S) | 2 | 64.13 |

| Total | 48 | 390.52 |

The molecular weight places PF-4778574 in the range typical for small molecule pharmaceutical compounds [8]. The presence of two sulfur atoms and two nitrogen atoms contributes significantly to the overall molecular mass and influences the compound's chemical properties [1] [2].

IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry name for PF-4778574 is N-((3R,4S)-3-(4-(5-cyanothiophen-2-yl)phenyl)tetrahydro-2H-pyran-4-yl)propane-2-sulfonamide [2] [6] [7]. This systematic name precisely describes the compound's structural features and stereochemical configuration [13]. The name indicates the presence of a tetrahydropyran ring system with defined stereochemistry at positions 3 and 4, a phenyl group substituted with a cyanothiophene moiety, and a propane-2-sulfonamide functional group [30].

Alternative systematic names include N-[(3R,4S)-3-[4-(5-Cyano-2-thienyl)phenyl]tetrahydro-2H-pyran-4-yl]-2-propanesulfonamide [6] [13]. The compound is assigned Chemical Abstracts Service registry number 1219633-99-4 [1] [2] [5], which provides unique identification in chemical databases and regulatory systems.

The structural complexity of the IUPAC name reflects the compound's multi-ring architecture and the precise stereochemical requirements for biological activity [25]. The nomenclature follows standard IUPAC conventions for heterocyclic compounds containing multiple functional groups [10].

Stereochemical Configuration

Defined Stereocenters (2/2)

PF-4778574 contains two defined stereocenters within its tetrahydropyran ring system [3] [4]. Both stereocenters are fully characterized, as indicated by the designation "2/2" in structural databases [3] [4]. The stereocenters are located at the 3 and 4 positions of the tetrahydropyran ring, where carbon atoms are bonded to four different substituents [32].

The stereochemical centers are critical for the compound's three-dimensional structure and biological activity [11] [14]. The presence of these asymmetric carbons results in the potential for multiple stereoisomeric forms, though only the specific (3R,4S) configuration represents the active compound [6] [13].

Table 2: Stereochemical Centers in PF-4778574

| Position | Configuration | Substituents |

|---|---|---|

| C-3 | R | H, phenyl-cyanothiophene, tetrahydropyran ring |

| C-4 | S | H, sulfonamide, tetrahydropyran ring |

Relative and Absolute Stereochemistry

The absolute stereochemical configuration of PF-4778574 is designated as (3R,4S) [3] [4] [6]. This notation indicates that the stereocenter at position 3 has the R configuration while the stereocenter at position 4 has the S configuration according to the Cahn-Ingold-Prelog priority rules [11] [14]. The absolute stereochemistry is crucial for maintaining the compound's biological activity and receptor binding properties [25].

The relative stereochemistry describes the spatial relationship between the two stereocenters within the tetrahydropyran ring [32]. The (3R,4S) configuration establishes a specific three-dimensional arrangement that positions the phenyl-cyanothiophene substituent and the sulfonamide group in optimal orientations for molecular recognition [20] [22].

Stereochemical purity is essential for the compound's pharmacological properties, as different stereoisomers may exhibit varying biological activities or even opposing effects [11] [14]. The defined absolute configuration ensures reproducible and predictable biological responses [25].

Physical Properties

Solubility Characteristics

PF-4778574 exhibits limited solubility in aqueous systems but demonstrates good solubility in organic solvents [2] [8] [30]. The compound shows solubility of less than 39.05 mg/ml in dimethyl sulfoxide and less than 19.53 mg/ml in ethanol [2] [30]. These solubility characteristics are typical for organic compounds containing hydrophobic aromatic rings and heterocyclic systems [47].

Table 3: Solubility Data for PF-4778574

| Solvent | Solubility (mg/ml) | Notes |

|---|---|---|

| Dimethyl Sulfoxide | <39.05 | Clear solution [2] |

| Ethanol | <19.53 | Limited solubility [2] |

| Water | Limited | Requires co-solvents [47] |

The solubility profile reflects the compound's molecular structure, which contains both polar functional groups (sulfonamide, nitrile) and nonpolar aromatic systems (phenyl, thiophene) [43] [46]. The presence of the sulfonamide group contributes to some degree of polarity, while the extensive aromatic system imparts hydrophobic character [33] [43].

For practical applications, solubility can be enhanced through heating to 37°C and sonication, or by using co-solvent systems [2] [30]. The compound shows improved dissolution in organic solvents that can accommodate both polar and nonpolar interactions [47].

Thermal Properties

The thermal properties of PF-4778574 include storage stability and temperature-dependent behavior [5] [8]. The compound is recommended for storage at -20°C for long-term stability, indicating thermal sensitivity at elevated temperatures [2] [5] [8]. Short-term storage can be maintained at 0-4°C under dry conditions [5].

Temperature-dependent solubility changes occur with heating, as evidenced by improved dissolution at 37°C compared to room temperature [2] [30]. The compound demonstrates stability over extended periods when stored under appropriate temperature conditions [5] [8].

Thermal analysis would typically reveal characteristic melting point, glass transition, and decomposition temperatures, though specific values for PF-4778574 are not extensively documented in available literature [16] [17]. The crystalline nature of sulfonamide-containing compounds suggests the presence of defined thermal transitions [43].

Structural Features

Functional Groups and Moieties

PF-4778574 contains several distinct functional groups that contribute to its chemical and biological properties [21] [23]. The primary functional groups include a sulfonamide group (R-SO2-NH-R'), a nitrile group (C≡N), a tetrahydropyran ring (six-membered saturated oxygen heterocycle), and aromatic ring systems including phenyl and thiophene moieties [2] [6] [32].

Table 4: Functional Groups in PF-4778574

| Functional Group | Structure | Properties |

|---|---|---|

| Sulfonamide | -SO2NH- | Polar, hydrogen bonding [43] |

| Nitrile | -C≡N | Electron-withdrawing, linear [21] |

| Tetrahydropyran | C5H10O | Saturated heterocycle [32] |

| Phenyl | C6H5- | Aromatic, planar [33] |

| Thiophene | C4H4S | Heteroaromatic, electron-rich [46] |

The sulfonamide functional group provides structural rigidity and potential for hydrogen bonding interactions [43] [44]. This group is known for its stability and resistance to metabolic degradation [45]. The nitrile group on the thiophene ring acts as an electron-withdrawing substituent, influencing the electronic properties of the aromatic system [21] [36].

The tetrahydropyran ring serves as a central scaffold that positions other functional groups in specific spatial arrangements [32]. This saturated six-membered ring adopts a chair conformation that minimizes steric interactions [20] [32].

Conformational Analysis

The conformational behavior of PF-4778574 is determined by the flexibility of single bonds and the constraints imposed by ring systems [20] [22]. The tetrahydropyran ring adopts a chair conformation as the lowest energy state, which influences the overall three-dimensional structure [32]. The phenyl and thiophene rings maintain planar geometries due to their aromatic character [33] [46].

Conformational flexibility exists primarily around the bonds connecting the functional groups to the central tetrahydropyran scaffold [20] [22]. The sulfonamide group can adopt different orientations relative to the ring system, while the phenyl-thiophene moiety has rotational freedom around the phenyl-tetrahydropyran bond [22].

The stereochemical configuration (3R,4S) constrains the conformational space by fixing the relative positions of substituents on the tetrahydropyran ring [32]. This constraint is crucial for maintaining the biologically active conformation [20]. Computational methods such as molecular mechanics and quantum mechanical calculations can be employed to explore the conformational landscape and identify preferred geometries [22].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information about PF-4778574 through analysis of 1H and 13C chemical environments [24] [25] [26]. The aromatic protons of the phenyl and thiophene rings appear in the characteristic aromatic region around 7-8 ppm in 1H nuclear magnetic resonance [25] [33]. The tetrahydropyran ring protons exhibit complex multipicity patterns due to coupling interactions and the rigid chair conformation [32].

The 13C nuclear magnetic resonance spectrum reveals distinct signals for each carbon environment within the molecule [24] [25]. Aromatic carbons resonate in the 120-160 ppm range, while aliphatic carbons of the tetrahydropyran ring appear at higher field [25] [26]. The nitrile carbon exhibits a characteristic signal around 117-120 ppm [21].

Stereochemical assignments can be confirmed through nuclear magnetic resonance coupling patterns and nuclear Overhauser effect experiments [25]. The defined (3R,4S) configuration produces specific spatial relationships that can be detected through through-space interactions [24] [26].

Mass Spectrometric Properties

Mass spectrometry of PF-4778574 confirms the molecular weight of 390.52 and provides fragmentation patterns characteristic of the functional groups present [5] [27]. The molecular ion peak appears at m/z 390, consistent with the molecular formula C19H22N2O3S2 [1] [5]. Fragmentation typically occurs at weak bonds, producing characteristic fragment ions that aid in structural confirmation [27].

Common fragmentation patterns include loss of the sulfonamide group, cleavage of the tetrahydropyran ring, and fragmentation of the aromatic systems [5] [27]. The presence of sulfur and nitrogen atoms influences the isotope pattern observed in the mass spectrum [27].

Tandem mass spectrometry techniques can provide additional structural information through controlled fragmentation of selected precursor ions [27]. These methods are particularly useful for confirming the connectivity of functional groups within the molecule [5].

Infrared and Ultraviolet-Visible Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in PF-4778574 [28] [29]. The sulfonamide group exhibits strong S=O stretching vibrations around 1300-1350 cm-1 and 1150-1200 cm-1 [43] [45]. The nitrile group shows a sharp absorption around 2220 cm-1 [21].

Aromatic C=C stretching vibrations appear in the 1450-1600 cm-1 region, while C-H stretching modes occur around 3000-3100 cm-1 for aromatic protons [29] [33]. The tetrahydropyran ring contributes C-O stretching vibrations around 1000-1100 cm-1 [32].

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic systems [28] [29]. The phenyl and thiophene rings exhibit characteristic absorption bands in the ultraviolet region, typically around 250-300 nm [33] [46]. The extended conjugation between the phenyl and thiophene rings through the connecting bonds may result in bathochromic shifts compared to isolated aromatic systems [36].

The synthesis of N-[(3R,4S)-3-[4-(5-Cyano-2-thienyl)phenyl]tetrahydro-2H-pyran-4-yl]-2-propanesulfonamide (PF-4778574) represents a complex multistep synthetic challenge that requires careful orchestration of several key chemical transformations [1] [2]. The compound's architecture encompasses three distinct structural domains: a cyano-substituted thiophene ring, a phenyl linker, and a stereodefined tetrahydropyran core bearing an isopropylsulfonamide substituent [3].

The most prevalent synthetic approach employs a convergent strategy that assembles the molecule through sequential cross-coupling and functional group transformations [4]. The primary synthetic route typically commences with the preparation of the thiophene-containing aromatic fragment via palladium-catalyzed cross-coupling methodologies [5]. This involves the Suzuki-Miyaura coupling between 5-bromo-2-cyanothiophene and 4-formylphenylboronic acid derivatives under standard palladium catalysis conditions [6].

| Synthetic Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Thiophene cyanation | Zinc cyanide, Palladium catalyst | 80°C, 12 hours | 78-85 |

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | 90°C, DMF | 72-88 |

| Tetrahydropyran formation | Lewis acid catalyst | Room temperature | 65-82 |

| Sulfonamide coupling | Isopropylsulfonyl chloride | Basic conditions | 70-85 |

The tetrahydropyran core construction represents the most stereochemically demanding aspect of the synthesis [7] [8]. Multiple methodologies have been investigated for this transformation, including hetero-Diels-Alder cycloaddition, oxa-Michael cyclization, and Prins cyclization reactions [8]. The hetero-Diels-Alder approach using Danishefsky's diene with appropriately substituted aldehydes has shown particular promise in delivering the required (3R,4S)-stereochemistry with high diastereoselectivity [7].

Key Synthetic Intermediates

The synthesis of PF-4778574 relies on several critical intermediates that serve as convergence points for the overall synthetic strategy [9] [10]. The 5-cyano-2-thiophene building block constitutes a primary intermediate, typically prepared through palladium-catalyzed cyanation of the corresponding bromothiophene using zinc cyanide as the cyanide source [5]. This transformation requires careful optimization of reaction conditions to achieve optimal yields while minimizing the formation of homocoupling byproducts.

The stereodefined tetrahydropyran intermediate (3R,4S)-3-(4-bromophenyl)tetrahydro-2H-pyran-4-amine represents another crucial synthetic building block [7]. This intermediate is typically accessed through asymmetric synthesis protocols that establish the required stereochemistry at the C3 and C4 positions. Various approaches have been employed, including chiral auxiliary-controlled cyclizations and asymmetric catalytic methods [8].

Isopropylsulfonyl chloride serves as the terminal coupling partner for sulfonamide bond formation [9]. The preparation of this intermediate requires careful handling due to its moisture sensitivity and potential for hydrolysis. Alternative sulfonylating agents, including sulfonic anhydrides and sulfonyl fluorides, have been investigated as potentially more stable alternatives [10].

The 4-bromoaryl intermediate serves as a key convergence point, allowing for late-stage diversification through cross-coupling methodologies [11]. This intermediate can be prepared through standard electrophilic aromatic bromination protocols, although regioselectivity considerations require careful optimization of reaction conditions.

Stereochemical Control in Synthesis

The (3R,4S)-configuration at the tetrahydropyran ring represents a critical stereochemical requirement for PF-4778574's biological activity [12] [13]. Achieving this specific stereochemical arrangement requires sophisticated synthetic strategies that provide predictable and high levels of diastereoselectivity [14].

Chiral auxiliary approaches have been extensively investigated for controlling the stereochemical outcome of tetrahydropyran formation [13]. The use of Evans-type oxazolidinone auxiliaries in conjunction with titanium-mediated aldol reactions has shown particular effectiveness in establishing the C3 stereocenter with high selectivity [15]. Subsequent cyclization reactions can then be designed to complement this initial stereochemical information.

Asymmetric catalysis represents an alternative strategy for stereochemical control [16]. Jacobsen's chromium-based catalysts for hetero-Diels-Alder reactions have demonstrated exceptional enantioselectivity in forming tetrahydropyran rings [7]. These catalytic systems operate under mild conditions and provide excellent stereocontrol, making them attractive for large-scale applications.

| Stereochemical Control Method | Selectivity (dr) | Advantages | Limitations |

|---|---|---|---|

| Chiral auxiliaries | >20:1 | High selectivity, predictable | Additional steps required |

| Asymmetric catalysis | >15:1 | Atom economy, mild conditions | Catalyst cost, recovery |

| Substrate control | 8-12:1 | Simple protocols | Lower selectivity |

| Crystallization resolution | >99:1 | High purity | Yield limitations |

The stereochemical integrity of intermediates must be carefully monitored throughout the synthetic sequence to prevent epimerization [17]. Basic conditions, particularly those involving strong bases or elevated temperatures, pose particular risks for stereochemical scrambling at the tetrahydropyran ring [18]. Reaction conditions have been optimized to minimize these risks while maintaining acceptable reaction rates and yields.

Alternative Synthetic Approaches

Several alternative synthetic strategies have been developed for accessing PF-4778574, each offering distinct advantages and limitations in terms of efficiency, scalability, and environmental impact [19] [20]. These approaches reflect the evolving understanding of the compound's synthetic requirements and the continuous development of new methodologies in pharmaceutical synthesis.

Direct arylation methodologies represent a potentially more atom-economical approach to constructing the thiophene-phenyl linkage [6]. This strategy employs C-H activation protocols to directly couple thiophene derivatives with aryl halides, eliminating the need for pre-formed organometallic reagents [6]. While this approach offers improved atom economy and reduced waste generation, it requires careful optimization to achieve acceptable regioselectivity and functional group tolerance.

Flow chemistry approaches have been investigated as alternatives to traditional batch synthesis protocols [21]. Continuous flow reactors offer enhanced heat and mass transfer characteristics, enabling the use of higher temperatures and concentrations that may not be feasible in batch reactors [21]. These systems also provide improved safety profiles for handling hazardous reagents and intermediates.

Biocatalytic approaches have been explored for specific transformations within the synthetic sequence, particularly for the preparation of chiral intermediates [20] [22]. Enzymatic resolution of racemic precursors and stereoselective biotransformations offer environmentally benign alternatives to traditional chemical methods [20]. However, the substrate scope and scalability of these approaches remain limiting factors for their widespread adoption.

One-pot cascade methodologies have been developed to combine multiple synthetic transformations into single operational sequences [20]. These approaches minimize intermediate isolation and purification steps, leading to improved overall efficiency and reduced solvent consumption [23]. Careful optimization of reaction conditions and compatibility between sequential transformations is required for successful implementation.

Scale-up Considerations

The transition from laboratory-scale synthesis to manufacturing-scale production of PF-4778574 presents numerous technical and economic challenges that require careful consideration and systematic optimization [24] [25]. Scale-up considerations encompass not only the chemical aspects of the synthesis but also engineering, safety, and regulatory requirements that become increasingly important at larger scales.

Heat transfer limitations represent one of the most significant challenges in scaling up the synthesis of PF-4778574 [24]. Many of the key transformations, particularly the cross-coupling reactions and cyclization steps, are exothermic and require careful temperature control to maintain optimal reaction conditions [25]. Larger reaction vessels have inherently poorer heat transfer characteristics, necessitating the implementation of enhanced cooling systems and temperature monitoring protocols.

Mass transfer effects become increasingly important as reaction scale increases [24]. The efficiency of mixing decreases with vessel size, potentially leading to concentration gradients and non-uniform reaction conditions [25]. This can result in altered impurity profiles and reduced reaction selectivity compared to laboratory-scale results. Optimization of agitation systems and reactor design is essential to maintain adequate mixing performance.

| Scale-up Parameter | Laboratory (1 L) | Pilot Scale (100 L) | Manufacturing (1000 L) |

|---|---|---|---|

| Heat transfer coefficient | High | Moderate | Low |

| Mixing time | <1 minute | 5-10 minutes | 15-30 minutes |

| Temperature control | ±1°C | ±2°C | ±5°C |

| Impurity formation | <0.1% | 0.1-0.5% | 0.5-1.0% |

Solvent management becomes a critical economic and environmental consideration at manufacturing scale [24]. The large volumes of organic solvents required for kilogram-scale synthesis necessitate the implementation of solvent recovery and recycling systems [25]. This requires compatibility assessment between different process streams and the development of purification protocols for recovered solvents.

Equipment materials compatibility must be thoroughly evaluated during scale-up [24]. Laboratory glassware is replaced with stainless steel or specialized alloy reactors that may exhibit different surface properties and potential catalytic effects [25]. Compatibility testing is essential to ensure that equipment materials do not adversely affect reaction outcomes or product quality.

Process analytical technology implementation becomes increasingly important at larger scales [24]. Real-time monitoring of critical process parameters, including temperature, pH, and reagent concentrations, enables early detection of deviations and improved process control [25]. This requires the development and validation of analytical methods suitable for on-line or at-line monitoring applications.

Green Chemistry Perspectives

The application of green chemistry principles to the synthesis of PF-4778574 offers significant opportunities for improving the environmental sustainability and economic efficiency of the manufacturing process [20] [26]. These principles focus on waste reduction, energy efficiency, and the use of safer chemical alternatives throughout the synthetic sequence.

Solvent selection represents one of the most impactful areas for green chemistry implementation [20] [27]. Traditional organic solvents such as dichloromethane and tetrahydrofuran can be replaced with more environmentally benign alternatives including water, ethanol, or bio-derived solvents [26]. Solvent-free reaction conditions have been investigated for certain transformations, particularly solid-state grinding reactions for salt formation and crystallization processes [27].

Catalytic process optimization offers opportunities for improved atom economy and reduced waste generation [20]. The replacement of stoichiometric reagents with catalytic alternatives minimizes the formation of inorganic byproducts [26]. Recyclable catalyst systems, including supported metal catalysts and phase-separable organocatalysts, enable catalyst recovery and reuse, reducing both cost and environmental impact [20].

| Green Chemistry Implementation | Traditional Method | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Solvent selection | Dichloromethane | Water/ethanol | Reduced toxicity |

| Catalyst use | Stoichiometric metals | Recyclable catalysts | Waste reduction |

| Energy input | High temperature | Microwave/ambient | Energy savings |

| Waste streams | Multiple solvents | Solvent recycling | Waste minimization |

Process intensification strategies can significantly improve the environmental profile of PF-4778574 synthesis [20]. Microwave-assisted synthesis enables rapid heating and cooling cycles, reducing overall reaction times and energy consumption [23]. Continuous flow processing offers improved heat and mass transfer efficiency compared to batch reactions, enabling the use of milder reaction conditions [26].

Waste minimization strategies focus on reducing the generation of both organic and inorganic waste streams [20]. One-pot cascade reactions eliminate intermediate isolation steps, reducing solvent consumption and purification requirements [26]. Aqueous workup procedures can replace extraction protocols that require large volumes of organic solvents [20].

The implementation of renewable feedstocks, where chemically feasible, aligns with broader sustainability goals [26]. Bio-derived starting materials and intermediates can reduce dependence on petroleum-based raw materials [20]. However, the availability and cost-effectiveness of renewable alternatives must be carefully evaluated against performance requirements [26].